Motesanib

Catalog No.
S548093
CAS No.
453562-69-1
M.F
C22H23N5O
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Motesanib

CAS Number

453562-69-1

Product Name

Motesanib

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28)

InChI Key

RAHBGWKEPAQNFF-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

AMG 706, AMG-706, AMG706, motesanib, motesanib diphosphate

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C

Description

The exact mass of the compound Motesanib is 373.1902 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-angiogenesis Studies

  • Motesanib acts as a vascular endothelial growth factor (VEGF) receptor inhibitor. VEGF plays a crucial role in angiogenesis, the process of new blood vessel formation. By inhibiting VEGF receptors, motesanib disrupts the growth of blood vessels that tumors rely on for oxygen and nutrients. [Source: National Cancer Institute [National Cancer Institute (.gov)"], ]

  • Researchers have conducted pre-clinical studies to evaluate the effectiveness of motesanib in inhibiting tumor angiogenesis and suppressing tumor growth. These studies have been conducted in cell lines and animal models. [Source: ScienceDirect [ScienceDirect (.com)"], [ScienceDirect (.com)"]

Investigating Combination Therapies

  • Scientific research has explored the use of motesanib in combination with other anti-cancer agents. The goal of these studies is to determine if combining motesanib with other therapies can lead to improved treatment outcomes. [Source: National Cancer Institute [National Cancer Institute (.gov)"], ]

  • These combination studies have been conducted in pre-clinical settings and have aimed to evaluate the efficacy and safety of combining motesanib with other drugs.

Motesanib disulfonate (AMG-473), also known by the trade name AMG706, is a small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptors. It was originally developed by Amgen Ltd.. VEGF receptors play a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting these receptors, motesanib disrupts tumor blood supply, potentially starving cancer cells and hindering tumor growth [].


Molecular Structure Analysis

Motesanib possesses a complex heterocyclic structure containing several key features:

  • Central imidazo[1,2-a]pyridine core: This rigid core provides a scaffold for the molecule and contributes to its affinity for VEGF receptors [].
  • Aromatic substituents: Attached to the core are various aromatic groups, including a substituted phenyl ring and a pyridyl moiety. These groups contribute to the molecule's hydrophobicity and may play a role in specific interactions with the receptor binding pocket [].
  • Sulfonate groups: Two terminal sulfonate groups are present. These hydrophilic groups enhance the water solubility of the molecule, facilitating its delivery within the body.

Chemical Reactions Analysis

The primary mechanism of action for motesanib does not involve a specific chemical reaction within the body. Instead, it binds competitively to VEGF receptors, preventing the natural ligand (VEGF) from binding and triggering downstream signaling pathways that promote angiogenesis [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C24H22N4O8S2
  • Molecular Weight: 622.64 g/mol
  • Melting Point: Not publicly available
  • Boiling Point: Not publicly available
  • Solubility: Motesanib disulfonate is water-soluble due to the presence of sulfonate groups.

Motesanib acts as a multi-targeted tyrosine kinase inhibitor (TKI). Its primary target is the vascular endothelial growth factor receptor (VEGFR), particularly VEGFR-2 and VEGFR-3 []. By binding to the ATP-binding pocket of these receptors, motesanib competitively inhibits the binding of VEGF, a key signaling molecule for angiogenesis. This disrupts the signaling cascade that promotes endothelial cell proliferation and migration, vital steps in new blood vessel formation.

In addition to VEGFRs, motesanib may also inhibit other tyrosine kinases involved in tumor growth and survival, such as platelet-derived growth factor receptor (PDGFR) and c-Kit. This broader targeting may contribute to the anti-tumor effects of motesanib.

Motesanib displays several potential safety concerns:

  • Adverse effects: Clinical trials have reported various adverse effects associated with motesanib use, including hypertension, fatigue, diarrhea, and proteinuria (excess protein in urine).
  • Drug interactions: Motesanib can interact with other medications, such as CYP3A4 inhibitors, potentially increasing its blood concentration and risk of side effects.
  • Teratogenicity: Motesanib is contraindicated in pregnancy due to potential birth defects.

Motesanib's chemical structure is represented by the molecular formula C22H23N5O. It acts through competitive inhibition of the ATP-binding sites of its target receptors, leading to the disruption of downstream signaling pathways that promote tumor growth and angiogenesis. The compound forms hydrophobic contacts within the receptor's active site, which is crucial for its inhibitory action .

Motesanib exhibits significant biological activity as a receptor tyrosine kinase inhibitor. It has shown the ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value of approximately 10 nM. Additionally, it has been reported to sensitize multidrug-resistant cancer cell lines to conventional chemotherapy agents through modulation of ATP-binding cassette transporters .

The synthesis of motesanib involves several steps that typically include:

  • Formation of the core structure: The initial steps involve constructing a bicyclic framework through cyclization reactions.
  • Functionalization: Key functional groups are introduced via nucleophilic substitutions and acylations.
  • Final modifications: The final product is obtained through careful purification processes such as crystallization or chromatography to ensure high purity levels.

Specific synthetic routes may vary based on desired yield and purity but generally follow established organic synthesis techniques .

Motesanib has been primarily investigated for its applications in oncology. Its potential uses include:

  • Treatment of non-small cell lung cancer in combination with other chemotherapeutic agents.
  • Management of differentiated thyroid cancer.
  • Exploration in breast cancer and gastrointestinal stromal tumors.

Despite its initial promise, clinical trials have not demonstrated sufficient efficacy to warrant continued development in these areas .

Motesanib's interactions with other compounds have been studied extensively. It has been shown to modulate the activity of various drug transporters, particularly ATP-binding cassette transporters like ABCB1 and ABCG2, which play a critical role in drug resistance mechanisms in cancer cells. Studies indicate that motesanib can enhance the accumulation of chemotherapeutic agents within resistant cell lines, potentially reversing multidrug resistance .

Motesanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMechanism of ActionUnique Features
MotesanibC22H23N5OInhibits VEGFRs and other kinasesPotent against multiple receptor types
SorafenibC21H22ClN7O4SInhibits Raf kinase and VEGFRsBroad-spectrum activity against multiple pathways
SunitinibC22H25N2O2Inhibits VEGFRs and platelet-derived growth factor receptorsSelective for certain kinases
PazopanibC21H23N7O2Inhibits multiple receptor tyrosine kinasesEffective against renal cell carcinoma

Motesanib is unique due to its broad inhibition profile across multiple receptor types, which may provide advantages in certain therapeutic contexts compared to more selective inhibitors like sunitinib or pazopanib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

373.19026037 g/mol

Monoisotopic Mass

373.19026037 g/mol

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U1JK633AYI

Drug Indication

Investigated for use/treatment in solid tumors.

Pharmacology

Motesanib is an orally bioavailable receptor tyrosine kinase inhibitor with potential antineoplastic activity. AMG 706 selectively targets and inhibits vascular endothelial growth factor (VEGFR), platelet-derived growth factor (PDGFR), Kit, and Ret receptors, thereby inhibiting angiogenesis and cellular proliferation.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Other CAS

453562-69-1

Wikipedia

Motesanib

Dates

Modify: 2023-08-15
1: Kubota K, Yoshioka H, Oshita F, Hida T, Yoh K, Hayashi H, Kato T, Kaneda H, Yamada K, Tanaka H, Ichinose Y, Park K, Cho EK, Lee KH, Lin CB, Yang JC, Hara K, Asato T, Nakagawa K. Phase III, Randomized, Placebo-Controlled, Double-Blind Trial of Motesanib (AMG-706) in Combination With Paclitaxel and Carboplatin in East Asian Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer. J Clin Oncol. 2017 Nov 10;35(32):3662-3670. doi: 10.1200/JCO.2017.72.7297. Epub 2017 Sep 13. PubMed PMID: 28902534.
2: Torok S, Rezeli M, Kelemen O, Vegvari A, Watanabe K, Sugihara Y, Tisza A, Marton T, Kovacs I, Tovari J, Laszlo V, Helbich TH, Hegedus B, Klikovits T, Hoda MA, Klepetko W, Paku S, Marko-Varga G, Dome B. Limited Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Theranostics. 2017 Jan 1;7(2):400-412. doi: 10.7150/thno.16767. eCollection 2017. PubMed PMID: 28042343; PubMed Central PMCID: PMC5197073.
3: Skouras VS, Maragkos C, Grapsa D, Syrigos KN. Targeting Neovasculature with Multitargeted Antiangiogenesis Tyrosine Kinase Inhibitors in Non-small Cell Lung Cancer. BioDrugs. 2016 Oct;30(5):421-439. Review. PubMed PMID: 27670779.
4: Song J, Kim SB, Kim KH, Kim TN, Lee KH. A case report of motesanib-induced biliary sludge formation causing obstructive cholangitis with acute pancreatitis treated by endoscopic sphincterotomy. Medicine (Baltimore). 2016 Sep;95(37):e4645. doi: 10.1097/MD.0000000000004645. PubMed PMID: 27631212; PubMed Central PMCID: PMC5402555.
5: Yamauchi F, Kamioka Y, Yano T, Matsuda M. In Vivo FRET Imaging of Tumor Endothelial Cells Highlights a Role of Low PKA Activity in Vascular Hyperpermeability. Cancer Res. 2016 Sep 15;76(18):5266-76. doi: 10.1158/0008-5472.CAN-15-3534. Epub 2016 Aug 3. PubMed PMID: 27488524.
6: Gosselin NH, Mouksassi MS, Lu JF, Hsu CP. Population pharmacokinetic modeling of motesanib and its active metabolite, M4, in cancer patients. Clin Pharmacol Drug Dev. 2015 Nov;4(6):463-72. doi: 10.1002/cpdd.196. Epub 2015 Jul 23. PubMed PMID: 27137719.
7: Kaya TT, Altun A, Turgut NH, Ataseven H, Koyluoglu G. Effects of a Multikinase Inhibitor Motesanib (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells. Asian Pac J Cancer Prev. 2016;17(3):1103-10. PubMed PMID: 27039732.
8: Tarshis S, Maltzahn J, Loomis Z, Irwin DC. Preventing High Altitude Cerebral Edema in Rats with Repurposed Anti-Angiogenesis Pharmacotherapy. Aerosp Med Hum Perform. 2016 Dec 1;87(12):1031-1035. doi: 10.3357/AMHP.4571.2016. PubMed PMID: 28323589.
9: Dunna NR, Kandula V, Girdhar A, Pudutha A, Hussain T, Bandaru S, Nayarisseri A. High Affinity Pharmacological Profiling of Dual Inhibitors Targeting RET and VEGFR2 in Inhibition of Kinase and Angiogeneis Events in Medullary Thyroid Carcinoma. Asian Pac J Cancer Prev. 2015;16(16):7089-95. PubMed PMID: 26514495.
10: Gao C, Grøtli M, Eriksson LA. Characterization of interactions and pharmacophore development for DFG-out inhibitors to RET tyrosine kinase. J Mol Model. 2015 Jul;21(7):167. doi: 10.1007/s00894-015-2708-z. Epub 2015 Jun 6. PubMed PMID: 26044359.
11: Caglevic C, Grassi M, Raez L, Listi A, Giallombardo M, Bustamante E, Gil-Bazo I, Rolfo C. Nintedanib in non-small cell lung cancer: from preclinical to approval. Ther Adv Respir Dis. 2015 Aug;9(4):164-72. doi: 10.1177/1753465815579608. Epub 2015 Apr 7. Review. PubMed PMID: 25855060.
12: PLOS ONE Staff. Correction: challenges in developing a validated biomarker for angiogenesis inhibitors: the motesanib experience. PLoS One. 2015 Mar 26;10(3):e0121162. doi: 10.1371/journal.pone.0121162. eCollection 2015. PubMed PMID: 25811784; PubMed Central PMCID: PMC4374716.
13: Tebbutt N, Kotasek D, Burris HA, Schwartzberg LS, Hurwitz H, Stephenson J, Warner DJ, Chen L, Hsu CP, Goldstein D. Motesanib with or without panitumumab plus FOLFIRI or FOLFOX for the treatment of metastatic colorectal cancer. Cancer Chemother Pharmacol. 2015 May;75(5):993-1004. doi: 10.1007/s00280-015-2694-y. Epub 2015 Mar 15. PubMed PMID: 25772756.
14: Greenall SA, Donoghue JF, Van Sinderen M, Dubljevic V, Budiman S, Devlin M, Street I, Adams TE, Johns TG. EGFRvIII-mediated transactivation of receptor tyrosine kinases in glioma: mechanism and therapeutic implications. Oncogene. 2015 Oct 8;34(41):5277-87. doi: 10.1038/onc.2014.448. Epub 2015 Feb 9. PubMed PMID: 25659577.
15: Gruber JJ, Colevas AD. Differentiated thyroid cancer: focus on emerging treatments for radioactive iodine-refractory patients. Oncologist. 2015 Feb;20(2):113-26. doi: 10.1634/theoncologist.2014-0313. Epub 2015 Jan 23. Review. PubMed PMID: 25616432; PubMed Central PMCID: PMC4319630.
16: Lkhoyaali S, Benhmida S, Ait Elhaj M, Layachi M, Bensouda Y, Errihani H. [Targeted therapy in thyroid cancer: Towards a treatment card]. Pathol Biol (Paris). 2015 Feb;63(1):1-6. doi: 10.1016/j.patbio.2014.11.003. Epub 2014 Dec 30. Review. French. PubMed PMID: 25555494.
17: Hong DS, Kurzrock R, Mulay M, Rasmussen E, Wu BM, Bass MB, Zhong ZD, Friberg G, Rosen LS. A phase 1b, open-label study of trebananib plus bevacizumab or motesanib in patients with solid tumours. Oncotarget. 2014 Nov 30;5(22):11154-67. PubMed PMID: 25525888; PubMed Central PMCID: PMC4294348.
18: Bass MB, Yao B, Hei YJ, Ye Y, Davis GJ, Davis MT, Kaesdorf BA, Chan SS, Patterson SD. Challenges in developing a validated biomarker for angiogenesis inhibitors: the motesanib experience. PLoS One. 2014 Oct 14;9(10):e108048. doi: 10.1371/journal.pone.0108048. eCollection 2014. Erratum in: PLoS One. 2015;10(3):e0121162. PubMed PMID: 25314641; PubMed Central PMCID: PMC4196848.
19: Kim JG. Molecular pathogenesis and targeted therapies in well-differentiated thyroid carcinoma. Endocrinol Metab (Seoul). 2014 Sep;29(3):211-6. doi: 10.3803/EnM.2014.29.3.211. Review. PubMed PMID: 25309777; PubMed Central PMCID: PMC4192816.
20: Wang YJ, Zhang YK, Kathawala RJ, Chen ZS. Repositioning of Tyrosine Kinase Inhibitors as Antagonists of ATP-Binding Cassette Transporters in Anticancer Drug Resistance. Cancers (Basel). 2014 Sep 29;6(4):1925-52. doi: 10.3390/cancers6041925. Review. PubMed PMID: 25268163; PubMed Central PMCID: PMC4276951.

Explore Compound Types